N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-2-phenylbutanamide
Overview
Description
N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-2-phenylbutanamide is a useful research compound. Its molecular formula is C23H24N2O3S and its molecular weight is 408.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 408.15076381 g/mol and the complexity rating of the compound is 609. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Medicinal Chemistry Applications
Sulfonamide derivatives have shown significant potential in the development of novel therapeutics. For instance, certain sulfonamidophenylethylamides have been explored as cardiac myosin activators for treating systolic heart failure, demonstrating efficacy both in vitro and in vivo by positively affecting inotropic effects in rat ventricular myocytes and showing selectivity for cardiac myosin over skeletal and smooth muscle myosin (Manickam et al., 2019). Similarly, sulfonamide antibiotics have been subject to research for their broad specificity, with development of sensitive assays like ELISA for detecting a wide range of these antibiotics in food samples, particularly in milk, showcasing their importance in food safety and regulation (Adrián et al., 2009).
Material Science and Environmental Science Applications
Sulfonamide compounds have also found applications in material science, particularly in the synthesis of novel nanofiltration membranes . These membranes, enhanced with sulfonated compounds, show improved water flux and selectivity, making them suitable for the treatment of dye solutions and potentially for desalination and wastewater treatment processes, indicating their environmental significance (Liu et al., 2012).
Antimicrobial and Antitumor Research
Further, sulfonamide derivatives have been investigated for their antimicrobial and antitumor activities . Certain novel classes of cyclooxygenase inhibitors with a sulfonamide moiety have shown potent anti-inflammatory activity and in vitro antitumor effects, highlighting their potential in cancer therapy (Harrak et al., 2010). Additionally, innovative approaches in biochemistry, such as using sulfonamide-based compounds as biomarkers for cancer diagnosis through PET imaging, have been explored, although challenges in their effectiveness for imaging specific cancer types have been noted (Zheng et al., 2004).
Properties
IUPAC Name |
N-[4-[(4-methylphenyl)sulfonylamino]phenyl]-2-phenylbutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S/c1-3-22(18-7-5-4-6-8-18)23(26)24-19-11-13-20(14-12-19)25-29(27,28)21-15-9-17(2)10-16-21/h4-16,22,25H,3H2,1-2H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGLMKAEEQVYED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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